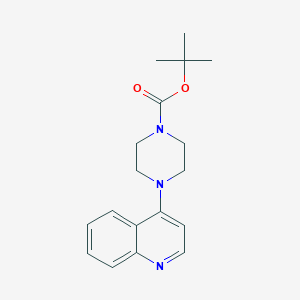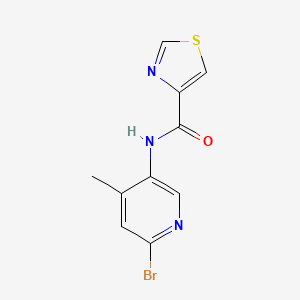
N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, a methyl group at the 4th position, and a carboxamide group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 6th position.
Thiazole Formation: The brominated intermediate is then reacted with a thioamide to form the thiazole ring.
Carboxamide Formation: Finally, the thiazole intermediate is treated with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new groups in place of the bromine atom.
科学的研究の応用
N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide
- N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxylic acid
- N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-methylamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H8BrN3OS |
|---|---|
分子量 |
298.16 g/mol |
IUPAC名 |
N-(6-bromo-4-methylpyridin-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-2-9(11)12-3-7(6)14-10(15)8-4-16-5-13-8/h2-5H,1H3,(H,14,15) |
InChIキー |
JMTKYIAPIGWLDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1NC(=O)C2=CSC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
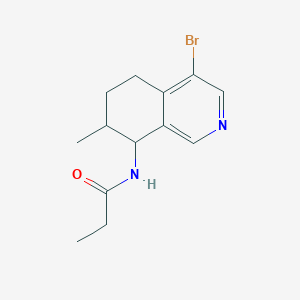
![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)
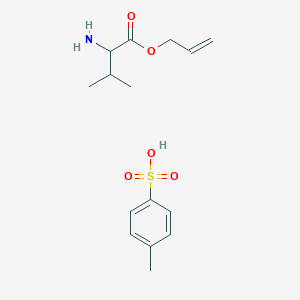
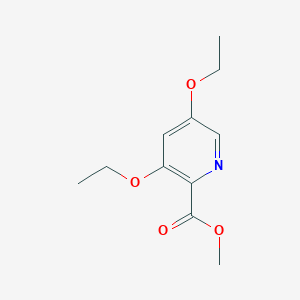
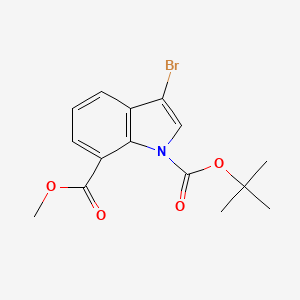
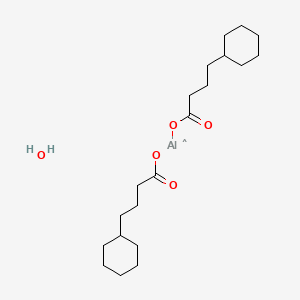


![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)

